2-Chloro-6-(chloromethyl)pyrazine
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Overview
Description
2-Chloro-6-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H4Cl2N2. It is a halogenated pyrazine derivative, characterized by the presence of two chlorine atoms attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-(chloromethyl)pyrazine involves the reaction of (6-chloropyrazin-2-yl)methanol with thionyl chloride. The reaction is typically carried out in dichloromethane (DCM) at 0°C, followed by warming to room temperature and stirring for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route involving thionyl chloride and (6-chloropyrazin-2-yl)methanol can be scaled up for larger production, provided that appropriate safety and handling measures are in place due to the use of thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)pyrazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from (6-chloropyrazin-2-yl)methanol.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazine derivatives .
Scientific Research Applications
2-Chloro-6-(chloromethyl)pyrazine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)pyrazine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: This compound is similar in structure but contains a trichloromethyl group instead of a chloromethyl group.
2-Chloro-5-(chloromethyl)pyridine: Another similar compound with a chlorine atom at the 5-position instead of the 6-position.
Properties
IUPAC Name |
2-chloro-6-(chloromethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-8-3-5(7)9-4/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKVMFTWFVYZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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